molecular formula C9H14O4 B148969 Diethyl cis-cyclopropane-1,2-dicarboxylate CAS No. 710-43-0

Diethyl cis-cyclopropane-1,2-dicarboxylate

Cat. No. B148969
CAS RN: 710-43-0
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-KNVOCYPGSA-N
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Description

Diethyl cis-cyclopropane-1,2-dicarboxylate is a chemical compound that is part of the cyclopropane family, characterized by its three-membered ring structure. This compound is of interest due to its potential applications in organic synthesis and its role in the study of conformationally restricted molecules .

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those related to diethyl cis-cyclopropane-1,2-dicarboxylate, has been explored in various studies. For instance, bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane was synthesized from commercially available cis-2-butene-1,4-diol, which could be a precursor to related cyclopropane derivatives . Additionally, chiral cyclopropane units have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, demonstrating the versatility of cyclopropane derivatives in synthesizing compounds with asymmetric structures .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring, which influences their reactivity. The synthesis of chiral cyclopropane units with differentially functionalized carbon substituents in a cis or trans relationship on the cyclopropane ring has been achieved, showcasing the ability to manipulate the molecular structure for desired outcomes .

Chemical Reactions Analysis

Cyclopropane compounds, including diethyl cis-cyclopropane-1,2-dicarboxylate, can undergo various chemical reactions. For example, the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate results in products such as dimethyl bicyclopropyl-2,2′-dicarboxylates from radical coupling and methyl 2-methoxybut-3-enoate from a carbonium ion intermediate . These reactions highlight the reactivity of the cyclopropane ring and its potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, revealing that the cis-diethyl isomer is less stable than the trans isomer by 1.1 kcal/mol. This difference in stability is attributed to the strain in the cyclopropane ring and the steric effects of the substituents . Such insights are crucial for understanding the behavior of these compounds under various conditions.

Scientific Research Applications

Cycloaddition Reactions

Diethyl cis-cyclopropane-1,2-dicarboxylate is involved in cycloaddition reactions. For instance, it undergoes AlCl3-catalyzed [3 + 2] cycloaddition reactions with aromatic aldehydes under mild conditions, forming diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with excellent diastereoselectivities (Yang et al., 2011).

Formation Enthalpies and Structural Effects

The compound's enthalpies of formation and structural effects on cyclopropane rings have been studied. This research informs our understanding of the stability and energy characteristics of various cyclopropane derivatives (Wiberg et al., 1984).

Synthesis of Ligands

It is used in the synthesis of ligands, like all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which is derived from bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane (Schill et al., 2007).

Anodic Oxidation Studies

Research has been conducted on the anodic oxidation of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, contributing to the understanding of radical coupling and carbonium ion intermediate formations (Binns et al., 1968).

Cycloaddition with Dicyanomethanides

Diethyl and dimethyl cyclopropane-1,1-dicarboxylate have been used in cycloaddition reactions with phthalazinium dicyanomethanides, forming derivatives in high yields and with excellent diastereoselectivities (Liu et al., 2016).

Asymmetric Synthesis

This compound is also involved in the asymmetric synthesis of important organic molecules. For example, the synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid, a component of curacin A, involves double-asymmetric Simmons-Smith cyclopropanation (Onoda et al., 1996).

Cyclopropanation Studies

Studies on cyclopropanation of fumarate and maleate with gem-dihalides catalyzed by Co(0)- or Ni(0)-complex and zinc have provided insights into the synthesis of cyclopropane derivatives (Kanai et al., 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P351, and P338 . It should be stored in a sealed container in a dry room .

properties

IUPAC Name

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl cis-cyclopropane-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JX Khym, WE Cohn - Journal of the American Chemical Society, 1960 - ACS Publications
Pbenylhydrazine reacts with the periodateoxidation products of adenosine, guanosine, uridine and cytidine to form bisphenylhydrazones, which havebeen isolated and characterized. …
Number of citations: 125 pubs.acs.org
KB Wiberg, WJ Bartley - Journal of the American Chemical …, 1960 - ACS Publications
A number of the reactions of cyclopropene, including the addition of bromine, iodine and similar reagents, the thermal rearrangement, polymerization, formation of argentic complex, …
Number of citations: 287 pubs.acs.org
A Haider, L Gobbi, J Kretz, C Ullmer… - Journal of Medicinal …, 2020 - ACS Publications
Despite the broad implications of the cannabinoid type 2 receptor (CB2) in neuroinflammatory processes, a suitable CB2-targeted probe is currently lacking in clinical routine. In this …
Number of citations: 24 pubs.acs.org

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